molecular formula C10H3O5D9 B196544 3,4,5-Trimethoxybenzoic Acid-d9 CAS No. 84759-05-7

3,4,5-Trimethoxybenzoic Acid-d9

Cat. No.: B196544
CAS No.: 84759-05-7
M. Wt: 221.25 g/mol
InChI Key: SJSOFNCYXJUNBT-GQALSZNTSA-N
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Description

. This compound is characterized by the presence of three methoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. It is primarily used as a stable isotope-labeled compound in various scientific research applications .

Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.

Mode of Action

The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.

Result of Action

Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of Trimebutine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Trimebutine

Cellular Effects

Given its role as a metabolite of Trimebutine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

It is known to be a metabolite of Trimebutine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 typically involves the methylation of gallic acid using deuterated methylating agents. One common method involves dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation . The reaction mixture is then hydrolyzed, acidified, and dehydrated to obtain crude crystals. These crystals are further purified through decolorization with activated carbon, followed by vacuum drying to yield high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzoic Acid-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,4,5-Trimethoxybenzoic Acid-d9 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications requiring precise tracking and quantification of molecular interactions .

Properties

IUPAC Name

3,4,5-tris(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOFNCYXJUNBT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481383
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84759-05-7
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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